Diethyl 2-bromoethylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Precursor for Phosphonic Acids: DEBP can be readily hydrolyzed to yield phosphonic acids, which are valuable building blocks in organic synthesis. These acids can be further modified to create various functional groups and are useful in the development of pharmaceuticals, catalysts, and other materials [].

- Cross-Coupling Reactions: DEBP can participate in various cross-coupling reactions, a fundamental technique for constructing complex molecules. For instance, Negishi coupling allows the formation of carbon-carbon bonds between DEBP and aryl or vinyl halides [].

Material Science

- Synthesis of Metal Phosphonates: DEBP serves as a precursor for the synthesis of metal phosphonates, a class of materials with diverse properties. Zirconium phosphonate nanocomposites, for example, are being explored for their potential applications in catalysis, drug delivery, and flame retardancy [].

Organic Chemistry Research

- Asymmetric Epoxidation: DEBP can be employed in asymmetric epoxidation reactions, a stereoselective method for introducing oxygen atoms into organic molecules. This technique is crucial for the synthesis of chiral compounds with pharmaceutical applications [].

- Click Chemistry: DEBP can be utilized in click chemistry reactions, a powerful tool for the rapid and efficient assembly of complex molecules. This approach has applications in drug discovery, materials science, and bioconjugation [].

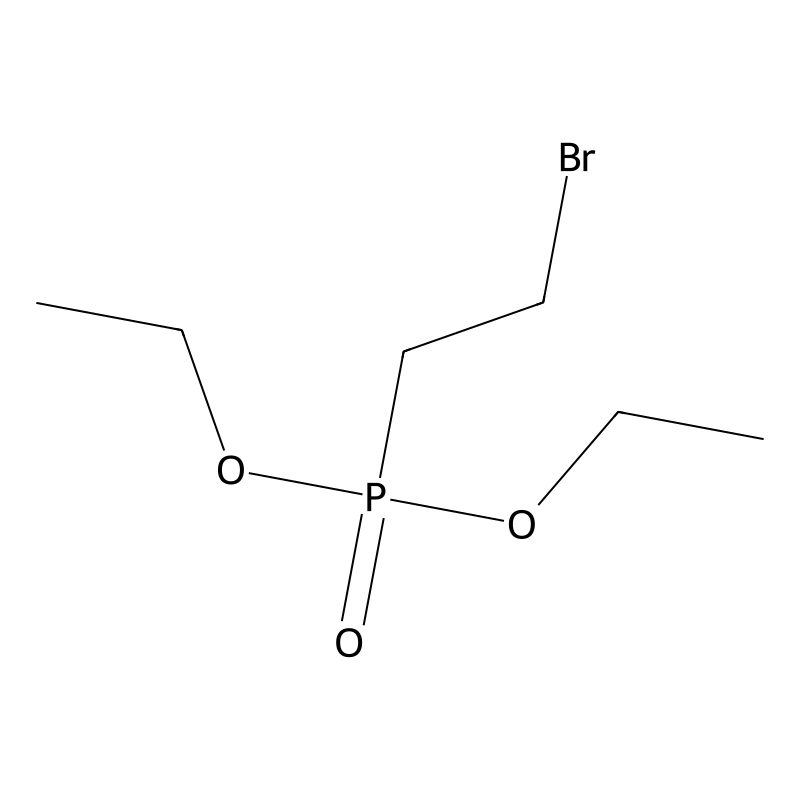

Diethyl 2-bromoethylphosphonate is an organophosphorus compound with the molecular formula CHBrOP and a molecular weight of 245.05 g/mol. It is characterized by the presence of a bromine atom attached to a two-carbon ethyl chain, which is further connected to a phosphonate group. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents. Due to its unique structure, it serves as an important intermediate in various chemical syntheses.

- Radical Coupling: This compound can undergo radical coupling reactions, which are essential in forming complex organic molecules.

- Click Chemistry: It is employed in click chemistry, a class of bioconjugation reactions that are highly efficient and selective.

- Asymmetric Epoxidation: The compound is also involved in asymmetric epoxidation processes, which are crucial for synthesizing chiral epoxides from alkenes .

Several methods exist for synthesizing diethyl 2-bromoethylphosphonate:

- Direct Halogenation: The compound can be synthesized through the halogenation of diethyl ethylphosphonate using bromine or a brominating agent.

- Phosphorylation Reaction: A common method involves the reaction of diethyl phosphite with 1-bromoethane under suitable conditions to yield diethyl 2-bromoethylphosphonate.

- Stirring at Room Temperature: Reactions typically require prolonged stirring at room temperature to ensure complete conversion .

Diethyl 2-bromoethylphosphonate finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Nanocomposite Materials: The compound is used in the synthesis of organosoluble zirconium phosphonate nanocomposites, which have applications in materials science .

- Pharmaceutical Development: Due to its reactive nature, it may be utilized in developing new pharmaceutical agents.

Research into the interaction of diethyl 2-bromoethylphosphonate with other chemical entities is ongoing. Its reactivity allows it to form adducts with nucleophiles, which can be studied for potential applications in drug design and materials science. Understanding these interactions can help elucidate its role as a synthetic intermediate and its potential biological implications.

Several compounds share structural similarities with diethyl 2-bromoethylphosphonate, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl ethylphosphonate | Phosphonate ester | Lacks bromine; used extensively in organic synthesis |

| Methyl 2-bromoethylphosphonate | Phosphonate ester | Methyl group instead of ethyl; different reactivity |

| Diisopropyl 2-bromoethylphosphonate | Phosphonate ester | Isopropyl groups; alters steric hindrance |

Diethyl 2-bromoethylphosphonate is unique due to its specific brominated ethyl moiety, which enhances its reactivity compared to other phosphonates. The presence of the bromine atom provides distinctive electrophilic properties that can be exploited in various

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant